(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Overview
Description
The compound (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a derivative of 1,4-benzothiazine, which is a biologically active class of compounds. This particular derivative is related to the compounds discussed in the provided papers, which include various substituted benzothiazines and benzoxazines with potential biological activities .
Synthesis Analysis
The synthesis of related 1,4-benzothiazine derivatives has been reported through the reaction of o-aminophenol or o-aminothiophenol with maleic anhydrides. This reaction produces 2-hydroxymaleanilic acids, which can then be converted into 3-oxo-1,4-benzothiazines under mild basic conditions . Additionally, an efficient method for preparing 2-(4H-3,1-benzothiazin-4-yl)acetic acid derivatives involves the reaction of 3-(2-isothiocyanatophenyl)propenoic acid derivatives with secondary amines, followed by cyclization to give the desired products .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction for the solid-state and quantum chemical calculations for the gas phase. For example, the charge density and molecular dynamics of a benzoxazolone derivative were studied, revealing the importance of intermolecular interactions such as hydrogen bonding in the solid state .
Chemical Reactions Analysis
The electrochemical reduction of o-nitrophenylthioacetic derivatives has been studied, showing that the reduction of these compounds can lead to the production of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, a related structure to the compound of interest . Furthermore, acetylation and acetoxylation reactions of 4-hydroxy-1,4-benzothiazin-3(4H)-ones have been explored, demonstrating the formation of various acetoxy derivatives and suggesting mechanisms for their formation .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid are not detailed in the provided papers, the properties of similar compounds have been investigated. Aryloxyacetic acid derivatives, for instance, have been synthesized and tested for natriuretic and uricosuric activities, indicating the potential pharmacological relevance of these compounds . The structure-activity relationships of these compounds have also been discussed, which could provide insights into the properties of the compound of interest .
Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and evaluated for antimicrobial properties. Notably, its derivatives have shown significant antibacterial and antifungal activities against various strains like E. coli, E. faecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger. This suggests its potential as a component in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).
Pharmacological Activity
A study focused on synthesizing Schiff and Mannich bases derivatives of the compound, exploring their anti-inflammatory and analgesic activities. Some derivatives showed promising results, indicating the potential use of this compound in developing new pharmacological agents (Gowda et al., 2011).
Anti-Corrosive Properties
In another area of application, benzothiazine derivatives, including this compound, have been studied for their anti-corrosive properties on mild steel in acidic conditions. Such studies highlight its potential use in industrial applications, particularly in corrosion inhibition (Sebbar, 2017).
Heterocyclic Chemistry
The compound has also been instrumental in synthesizing novel heterocyclic systems. These syntheses contribute significantly to the field of heterocyclic chemistry, potentially leading to the discovery of new compounds with diverse biological activities (Malathi et al., 2015).
Aldose Reductase Inhibition
Another interesting application is in the field of aldose reductase inhibition. Enantiomers of this compound have been synthesized and tested, showing promising results in enzyme inhibition, indicating potential therapeutic applications (Zhang & Zhu, 2015).
Charge Density Studies
Finally, the compound has been the subject of charge density studies to understand its molecular structure better, contributing to the broader understanding of its biological activity and interactions (Wang et al., 2016).
properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXLTZQRYJBZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284122 | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
CAS RN |
6270-74-2 | |
Record name | 6270-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.